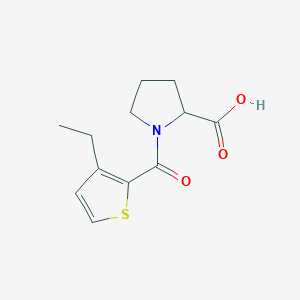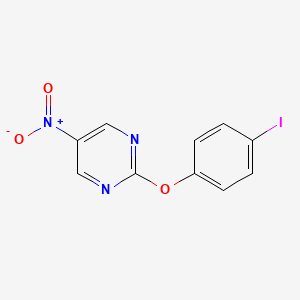
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide, also known as CPCA, is a chemical compound that belongs to the class of arylacetamide derivatives. It has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases. CPCA is a white crystalline powder that is soluble in organic solvents and has a melting point of 175-177°C.
Mécanisme D'action
The exact mechanism of action of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters in the brain. N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory. N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has also been shown to modulate the activity of GABA, a neurotransmitter that is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has been shown to possess anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has also been shown to reduce pain sensitivity in animal models of pain. Additionally, N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has been shown to possess anticonvulsant properties, reducing the frequency and severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use. N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide. One area of research is the development of more water-soluble derivatives of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide that can be administered in vivo. Another area of research is the investigation of the potential therapeutic applications of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide in other diseases such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide, or N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases. The synthesis of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxyacetophenone in the presence of a base. N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, and it has been extensively studied for its potential therapeutic applications. Future research on N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide should focus on the development of more water-soluble derivatives and the investigation of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction yields N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide, which is then purified by recrystallization. The overall yield of the synthesis process is approximately 70%.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-11-4-2-5-12(9-11)16-14(18)8-10-3-1-6-13(17)7-10/h1-7,9,17H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQPJUCTSXTRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)
![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)

![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)

![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)

![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)

![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)